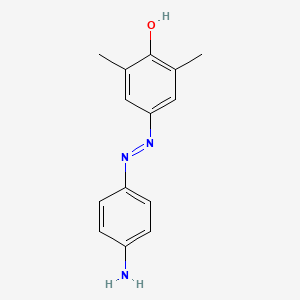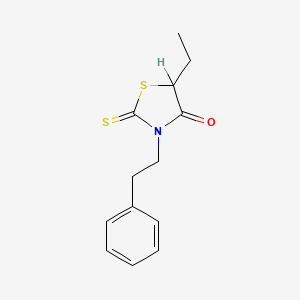
3,5-diiodo-N'-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride is a chemical compound with the molecular formula C10H12I2N2O2. It is known for its unique structure, which includes two iodine atoms and a hydrazide group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride typically involves the reaction of 3,5-diiodo-4-propan-2-yloxybenzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogen exchange reactions using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-diiodo-4-methoxy-N’-propan-2-ylbenzohydrazide;hydrochloride
- 3,5-diiodo-4-(2-methylpropoxy)-N-(propan-2-ylideneamino)benzamide
- 3,5-diiodo-N-(propan-2-ylideneamino)-4-propan-2-yloxybenzamide
Uniqueness
3,5-diiodo-N’-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride is unique due to its specific substitution pattern and the presence of both iodine atoms and a hydrazide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
23959-34-4 |
|---|---|
Formule moléculaire |
C13H19ClI2N2O2 |
Poids moléculaire |
524.56 g/mol |
Nom IUPAC |
3,5-diiodo-N'-propan-2-yl-4-propan-2-yloxybenzohydrazide;hydrochloride |
InChI |
InChI=1S/C13H18I2N2O2.ClH/c1-7(2)16-17-13(18)9-5-10(14)12(11(15)6-9)19-8(3)4;/h5-8,16H,1-4H3,(H,17,18);1H |
Clé InChI |
BKGNJGXJMARBTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NNC(=O)C1=CC(=C(C(=C1)I)OC(C)C)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


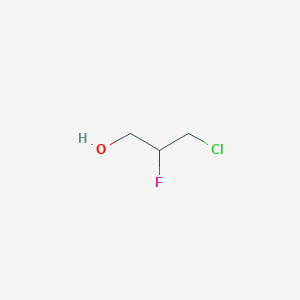
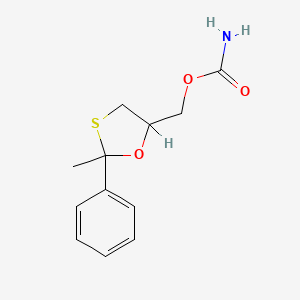
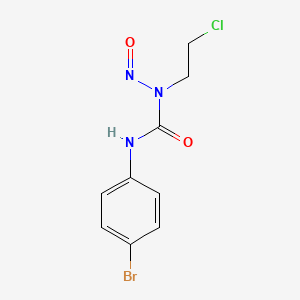
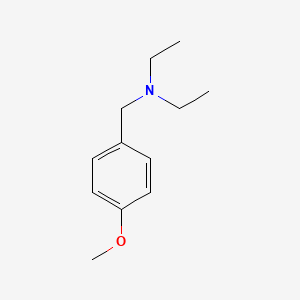

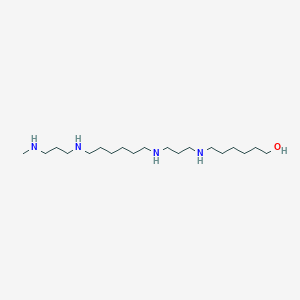
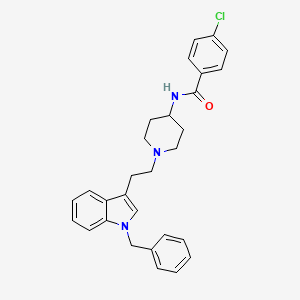

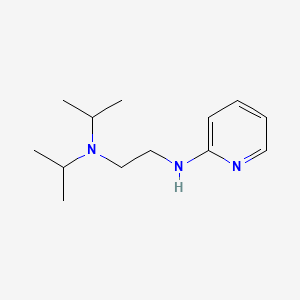
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)

